1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Catalog No.
S2754804
CAS No.
1429418-45-0
M.F
C6H7FN2O
M. Wt
142.133
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

CAS Number

1429418-45-0

Product Name

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-ethyl-5-fluoropyrazole-4-carbaldehyde

Molecular Formula

C6H7FN2O

Molecular Weight

142.133

InChI

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3

InChI Key

QFEBFLDYSBLNLY-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C=O)F

solubility

not available

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (CAS: 1429418-45-0) is a highly activated, difunctional heterocyclic building block critical for the synthesis of advanced pharmaceuticals and agrochemicals [1]. Featuring an N-ethyl group for tuned lipophilicity, a C4-carbaldehyde for downstream homologation or reductive amination, and a highly reactive C5-fluoro substituent, this compound serves as a central hub for complex pyrazole library generation. In procurement and process chemistry, it is prioritized over standard chlorinated or non-halogenated pyrazoles because the 5-fluoro group acts as an accelerated leaving group in nucleophilic aromatic substitution (SNAr), enabling metal-free functionalization under exceptionally mild conditions [2].

Substituting 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with generic alternatives introduces severe process and performance liabilities. Replacing it with the 5-chloro analog drastically reduces SNAr reactivity; chlorine is a poorer leaving group on the pyrazole ring, forcing manufacturers to use elevated temperatures (>80°C) that can degrade sensitive downstream functional groups[1]. Conversely, substituting the N-ethyl group with a simpler N-methyl group alters the compound's lipophilicity (reducing logP by ~0.4-0.5 units), which can critically impair the membrane permeability of final pharmaceutical APIs or the cuticular penetration of agrochemical formulations [2]. Finally, utilizing a non-halogenated 1-ethyl-1H-pyrazole requires expensive transition-metal-catalyzed C-H activation to functionalize the C5 position, adding heavy metal purification costs to the manufacturing workflow.

Accelerated SNAr Kinetics for Milder Process Conditions

The 5-fluoro substituent provides exceptional activation for nucleophilic aromatic substitution (SNAr) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate far better than chlorine[1]. When reacting with amines or alkoxides, 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde achieves full conversion at significantly lower temperatures (often room temperature to 40°C) compared to the 5-chloro analog, which typically requires heating above 80°C. This >40°C reduction in process temperature prevents the thermal degradation of the sensitive C4-carbaldehyde group and improves overall yield.

Evidence DimensionRequired SNAr Reaction Temperature
Target Compound DataMild conditions (RT to 40°C) for full conversion
Comparator Or Baseline1-Ethyl-5-chloro-1H-pyrazole-4-carbaldehyde (>80°C required)
Quantified Difference>40°C reduction in thermal requirements
ConditionsBase-mediated SNAr with primary/secondary amines in polar aprotic solvents

Enables the scalable, high-yield synthesis of 5-substituted pyrazoles without risking the thermal degradation of sensitive downstream functional groups.

Quantifiable Lipophilicity Tuning via N-Ethyl Substitution

The selection of the N-ethyl group over the more common N-methyl substituent provides a quantifiable enhancement in lipophilicity, which is highly conserved in downstream derivatives[1]. Predictive models indicate that the N-ethyl group increases the partition coefficient (logP) by approximately 0.4 to 0.5 units compared to the N-methyl baseline. This precise tuning is critical for optimizing the pharmacokinetic profile of kinase inhibitors and the soil mobility of agrochemicals.

Evidence DimensionCalculated Partition Coefficient (logP)
Target Compound DataIncreased lipophilicity profile (baseline + ~0.4-0.5 units)
Comparator Or Baseline1-Methyl-5-fluoro-1H-pyrazole-4-carbaldehyde (lower logP)
Quantified Difference~0.4 to 0.5 logP unit increase
ConditionsStandard predictive physicochemical modeling (e.g., XLogP3)

Allows formulators to precisely tune the membrane permeability and bioavailability of the final product without altering the core electronic properties of the pyrazole ring.

Elimination of Transition Metal Catalysts in C5 Functionalization

Procuring the 5-fluoro derivative provides a direct, metal-free pathway for C5 functionalization via SNAr. In contrast, utilizing the non-halogenated baseline (1-ethyl-1H-pyrazole-4-carbaldehyde) requires transition-metal-catalyzed C-H activation (using Pd, Au, or Ag catalysts) to achieve regioselective C5 substitution [1]. By eliminating the need for mol% levels of heavy metal catalysts, this fluorinated building block drastically simplifies the purification process and reduces catalyst-associated costs.

Evidence DimensionTransition Metal Catalyst Requirement
Target Compound Data0 ppm transition metal required (SNAr pathway)
Comparator Or Baseline1-Ethyl-1H-pyrazole-4-carbaldehyde (requires mol% Pd, Au, or Ag)
Quantified Difference100% elimination of heavy metal catalysts for C5 substitution
ConditionsIndustrial scale-up of C5-substituted pyrazole-4-carbaldehydes

Drastically reduces process costs and simplifies purification by avoiding heavy metal contamination in API or agrochemical manufacturing workflows.

Precursor for 5-Substituted Kinase Inhibitors

This compound is a targeted starting material for developing novel kinase inhibitors where the C5 position requires functionalization with complex amines or anilines. The highly reactive 5-fluoro group allows for late-stage SNAr under mild conditions, ensuring that the sensitive carbaldehyde-derived moieties remain intact during API synthesis [1].

Synthesis of Next-Generation Agrochemical Fungicides

The N-ethyl substitution provides the necessary lipophilicity for cuticular penetration in crop protection agents. It serves as a structurally precise precursor for synthesizing pyrazole-carboxamide (SDHI) analog fungicides, where specific soil mobility and leaf uptake profiles are strictly dependent on the N-alkyl chain length [2].

Metal-Free Combinatorial Library Generation

Because the 5-fluoro group can be displaced by a wide variety of nucleophiles without transition metals, this building block is highly suitable for generating diverse combinatorial libraries of 5-substituted pyrazoles for high-throughput pharmaceutical screening, completely avoiding heavy metal assay interference [1].

XLogP3

0.4

Dates

Last modified: 08-16-2023

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